molecular formula C18H14ClN3O3S B10872703 N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10872703
M. Wt: 387.8 g/mol
InChI Key: LDIZBJXVCQVZHH-UHFFFAOYSA-N
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Description

N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxy-oxo-phenyl-pyrimidinyl moiety, and a sulfanylacetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrimidinyl moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the sulfanylacetamide linkage: This can be done by reacting the intermediate compounds with thiols and acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-BROMOPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
  • N~1~-(2-FLUOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Uniqueness

N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H14ClN3O3S/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-21-15(23)10-17(25)22(18)12-6-2-1-3-7-12/h1-10,23H,11H2,(H,20,24)

InChI Key

LDIZBJXVCQVZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

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